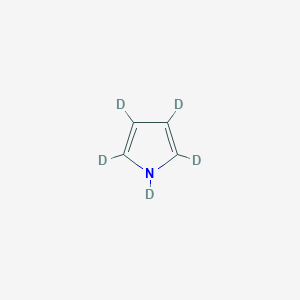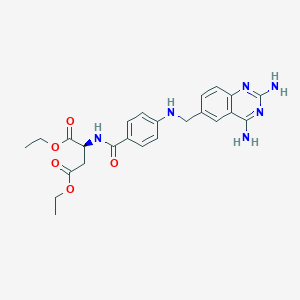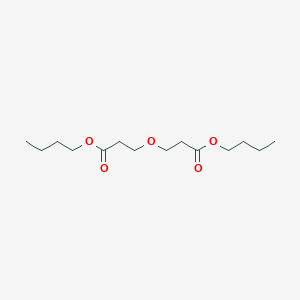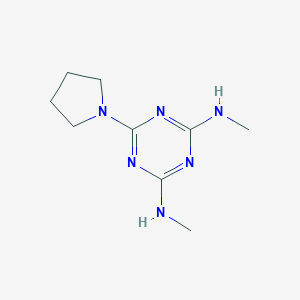
s-Triazine, 2,4-bis(methylamino)-6-(1-pyrrolidinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-Triazine, 2,4-bis(methylamino)-6-(1-pyrrolidinyl)-, commonly known as melamine, is a white crystalline powder that has been widely used in various industries, including the production of plastics, adhesives, and fertilizers. In recent years, melamine has gained significant attention in the scientific community due to its potential applications in the field of biomedical research.
作用机制
Melamine has been shown to interact with various biomolecules, including proteins, nucleic acids, and lipids. The mechanism of action of melamine is still not fully understood, but it is believed that it can bind to specific sites on biomolecules and induce conformational changes or alter their activity. Melamine has also been shown to disrupt cellular membranes and induce apoptosis in certain cell types.
生化和生理效应
Melamine has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. Ingestion of melamine has been associated with renal toxicity, as it can form insoluble crystals in the kidneys and cause damage to the renal tubules. Melamine has also been shown to affect the immune system, as it can modulate the activity of immune cells and induce inflammation. In addition, melamine has been shown to have neurotoxic effects, as it can cross the blood-brain barrier and affect the function of neurons.
实验室实验的优点和局限性
Melamine has several advantages for lab experiments, including its low cost, high stability, and ease of modification. Melamine-based materials can be synthesized in large quantities and can be easily functionalized to suit specific research needs. However, melamine also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. Researchers should take precautions when handling melamine and use appropriate safety measures to minimize the risk of exposure.
未来方向
There are several future directions for the research and development of melamine-based materials. One potential application is in the field of drug delivery, where melamine-based nanoparticles can be used for targeted and controlled release of drugs. Another area of interest is in the development of melamine-based hydrogels for tissue engineering, where they can be used as scaffolds for the regeneration of various tissues, including bone, cartilage, and skin. In addition, melamine-based biosensors can be further developed for the detection of various biomolecules in clinical and environmental samples.
Conclusion
In conclusion, s-Triazine, 2,4-bis(methylamino)-6-(1-pyrrolidinyl)-, or melamine, is a versatile material that has potential applications in various fields, including biomedical research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of melamine have been discussed in this paper. Further research is needed to fully understand the potential of melamine-based materials and to develop safe and effective applications for biomedical research.
合成方法
Melamine can be synthesized through the reaction of urea and formaldehyde under high temperature and pressure conditions. The process involves the condensation of urea and formaldehyde to form methylol urea, which then undergoes cyclization to produce melamine. The purity and yield of melamine can be improved by optimizing the reaction conditions, such as the ratio of urea to formaldehyde, reaction time, and temperature.
科学研究应用
Melamine has been widely used in various biomedical research applications, including drug delivery, tissue engineering, and biosensing. Due to its unique chemical and physical properties, melamine can be modified to form functionalized nanoparticles or hydrogels that can be used for targeted drug delivery. Melamine-based hydrogels have also been used as scaffolds for tissue engineering, as they can provide a three-dimensional environment for cell growth and differentiation. In addition, melamine-based biosensors have been developed for the detection of various biomolecules, such as glucose, proteins, and DNA.
属性
CAS 编号 |
16268-56-7 |
|---|---|
产品名称 |
s-Triazine, 2,4-bis(methylamino)-6-(1-pyrrolidinyl)- |
分子式 |
C9H16N6 |
分子量 |
208.26 g/mol |
IUPAC 名称 |
2-N,4-N-dimethyl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H16N6/c1-10-7-12-8(11-2)14-9(13-7)15-5-3-4-6-15/h3-6H2,1-2H3,(H2,10,11,12,13,14) |
InChI 键 |
LHHSCEFJYZGVSL-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=NC(=N1)N2CCCC2)NC |
规范 SMILES |
CNC1=NC(=NC(=N1)N2CCCC2)NC |
其他 CAS 编号 |
16268-56-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



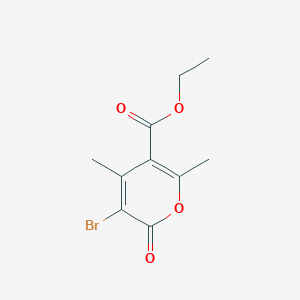
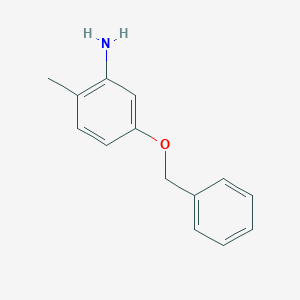
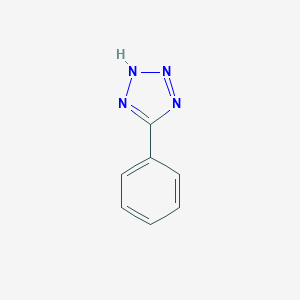

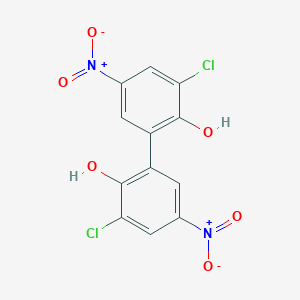
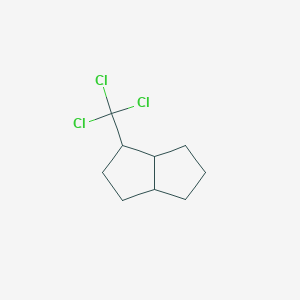
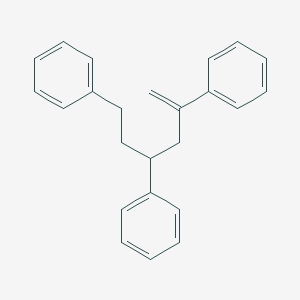
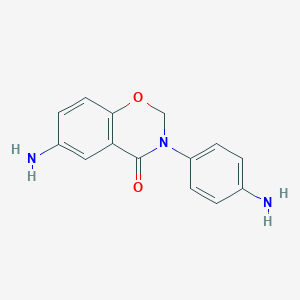
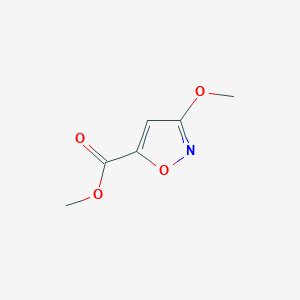
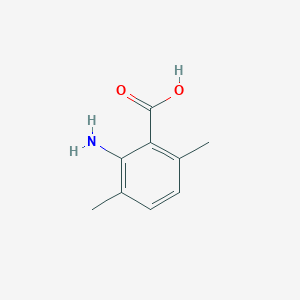
![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl ester](/img/structure/B99908.png)
